molecular formula C5H6F6O2 B1416575 2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol CAS No. 63693-13-0

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol

Cat. No.: B1416575
CAS No.: 63693-13-0
M. Wt: 212.09 g/mol
InChI Key: HBEFIVLAGLFQET-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol is a fluorinated organic compound characterized by the presence of multiple trifluoromethyl groups. This compound is of significant interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. These properties make it valuable in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol typically involves the reaction of 1,1,1,3,3,3-hexafluoro-2-propanol with appropriate reagents under controlled conditions. One common method includes the use of hydrogen fluoride as a catalyst to facilitate the reaction . The reaction conditions often require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the highly reactive and corrosive reagents. Safety measures are crucial due to the hazardous nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Conditions often involve the use of strong bases or acids to facilitate the substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields ketones or carboxylic acids, while reduction produces alcohols or alkanes.

Scientific Research Applications

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol involves its interaction with molecular targets through its fluorinated groups. These interactions can alter the physical and chemical properties of the target molecules, leading to changes in their activity. The compound’s high electronegativity and steric hindrance contribute to its unique effects on molecular pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A simpler analog with similar properties but fewer fluorinated groups.

    Hexafluoroisopropanol: Another fluorinated alcohol with distinct chemical behavior due to its different structure.

    Trifluoromethylbenzene: A related compound used in similar applications but with a different aromatic structure.

Uniqueness

2-(2,2,2-Trifluoro-1-trifluoromethylethoxy)-ethanol stands out due to its multiple trifluoromethyl groups, which impart higher stability and resistance to chemical reactions compared to its analogs. This makes it particularly valuable in applications requiring robust performance under extreme conditions .

Properties

IUPAC Name

2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F6O2/c6-4(7,8)3(5(9,10)11)13-2-1-12/h3,12H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBEFIVLAGLFQET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COC(C(F)(F)F)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654260
Record name 1,1-bis(Trifluoromethyl)methoxy-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63693-13-0
Record name 1,1-bis(Trifluoromethyl)methoxy-2-ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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